2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate
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Overview
Description
2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is an organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Carbamate Formation: The final step involves the reaction of the chlorinated and methylated pyrazole with 2-methoxybenzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate or pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate: shares similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
(2-methoxyphenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-12(13(15)18(2)17-9)16-14(19)21-8-10-6-4-5-7-11(10)20-3/h4-7H,8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCNHIWNASVYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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